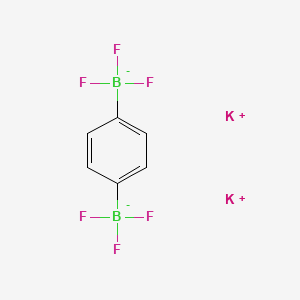

Dipotassium phenylene-1,4-bistrifluoroborate

Description

BenchChem offers high-quality Dipotassium phenylene-1,4-bistrifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium phenylene-1,4-bistrifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFWLYVYQKXSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4B2F6K2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712369 | |

| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150655-08-5 | |

| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Dipotassium Phenylene-1,4-bistrifluoroborate from 1,4-Phenylenebis(boronic acid)

Introduction: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic organic chemistry, organoboron compounds are indispensable tools for carbon-carbon and carbon-heteroatom bond formation. While boronic acids have long been the workhorses in this domain, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their inherent limitations—such as a propensity for dehydration to form cyclic boroxines and sensitivity to certain reaction conditions—can complicate their use.[1] This has spurred the development of more robust alternatives.

Among these, potassium organotrifluoroborate salts have emerged as a superior class of reagents.[2][3] These crystalline solids are generally stable to air and moisture, facilitating easier handling, storage, and precise stoichiometric control.[4][5] They function as protected forms of boronic acids, whose reactivity can be unmasked in situ under specific conditions, thereby expanding the versatility of transition-metal-catalyzed cross-coupling reactions.[6][7][8]

This guide provides an in-depth technical overview of the synthesis of a key bifunctional building block: dipotassium phenylene-1,4-bistrifluoroborate. Derived from the commercially available 1,4-phenylenebis(boronic acid), this molecule serves as a stable, reliable linker for the construction of conjugated polymers, advanced materials, and complex molecular architectures relevant to drug development.[9] We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, and discuss the characterization and application of this versatile reagent.

Reaction Principle: From Boronic Acid to Trifluoroborate

The conversion of a boronic acid to its corresponding potassium organotrifluoroborate salt is a straightforward and high-yielding acid-base reaction. The process involves the treatment of the boronic acid with potassium hydrogen fluoride (KHF₂).[7] KHF₂ serves as an inexpensive and convenient source of fluoride ions, which displace the hydroxyl groups on the boron atom to form the tetracoordinate, anionic trifluoroborate species. The potassium cation acts as the counterion, resulting in a stable, crystalline salt.[5][10]

The overall transformation for the synthesis of dipotassium phenylene-1,4-bistrifluoroborate is shown below:

The reaction is typically performed in a protic solvent mixture, such as methanol and water, which facilitates the dissolution of both the boronic acid and the potassium hydrogen fluoride. The product, being an ionic salt, often has lower solubility in the reaction medium and precipitates, allowing for easy isolation by filtration.[6][11]

Detailed Experimental Protocol

This protocol is adapted from established and reproducible literature procedures.[11] It provides a reliable method for the multigram-scale synthesis of dipotassium phenylene-1,4-bistrifluoroborate.

Materials and Equipment

-

Reagents:

-

1,4-Phenylenebis(boronic acid) (CAS: 4612-28-6)

-

Potassium hydrogen fluoride (KHF₂) (CAS: 7789-29-9)

-

Methanol (MeOH), ACS grade

-

Deionized Water (H₂O)

-

-

Equipment:

-

Round-bottom flask (appropriate size for the scale)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter flask

-

Vacuum pump or aspirator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Drying oven or vacuum desiccator

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,4-phenylenebis(boronic acid) in methanol. The choice of a polar protic solvent like methanol is crucial for dissolving the starting boronic acid.

-

Reagent Preparation: Separately, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). This is an exothermic process and should be done with care. A concentration of approximately 4.5 M is typical.[11]

-

Reaction Execution: Begin vigorous stirring of the boronic acid suspension. Slowly add the aqueous KHF₂ solution to the flask using a dropping funnel over a period of 20-30 minutes.

-

Causality: The slow, dropwise addition is critical to control the reaction temperature and ensure homogeneous mixing, preventing the formation of localized high concentrations of reagents which could lead to impurities. The immediate formation of a white precipitate is typically observed.[10]

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Rationale: This stirring period ensures the reaction proceeds to completion, maximizing the conversion of both boronic acid groups on the phenylene ring to their corresponding trifluoroborate salts.

-

-

Product Isolation: Isolate the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Purification (Washing): Wash the filter cake sequentially with cold deionized water and then cold methanol.

-

Purpose: The water wash removes any unreacted KHF₂ and other water-soluble inorganic salts. The subsequent methanol wash removes residual water and any organic impurities, aiding in the drying process.

-

-

Drying: Dry the purified product under vacuum at a moderately elevated temperature (e.g., 40-50 °C) until a constant weight is achieved. The final product should be a fine, white, free-flowing powder.

Experimental Workflow Diagram

Sources

- 1. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate) - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02020D [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dipotassium phenylene-1,4-bistrifluoroborate | 1150655-08-5 | Benchchem [benchchem.com]

The Architectural Blueprint of a Self-Assembling Network: A Technical Guide to the Crystal Structure of Dipotassium Phenylene-1,4-bistrifluoroborate

Introduction: The Significance of Structural Insight in Advanced Materials and Drug Development

In the landscape of modern materials science and pharmaceutical development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the foundational knowledge upon which we can rationally design novel materials with tailored electronic properties and develop more efficacious therapeutic agents. Dipotassium phenylene-1,4-bistrifluoroborate, a bifunctional aromatic organotrifluoroborate salt, has emerged as a compound of significant interest due to its exceptional stability and utility as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the construction of conjugated aromatic systems.[1] These conjugated systems are at the heart of innovations in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells.

This in-depth technical guide provides a comprehensive analysis of the crystal structure of dipotassium phenylene-1,4-bistrifluoroborate. We will delve into the experimental methodologies for its synthesis, single-crystal growth, and subsequent analysis by X-ray diffraction. Beyond a mere presentation of the results, this guide will elucidate the causality behind the experimental choices and interpret the structural data in the context of the compound's self-assembling nature, which is driven by a network of weak intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of the solid-state architecture of this important organoboron compound.

Part 1: Synthesis and Crystallization – From Powder to Precision Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of Dipotassium Phenylene-1,4-bistrifluoroborate

The synthesis of dipotassium phenylene-1,4-bistrifluoroborate is a robust and efficient process, starting from the commercially available 1,4-phenylenebis(boronic acid). The reaction involves the conversion of the boronic acid moieties to trifluoroborate salts using potassium hydrogen fluoride (KHF₂).

Experimental Protocol: Synthesis

Herein is a detailed, step-by-step methodology for the synthesis of dipotassium phenylene-1,4-bistrifluoroborate:

-

Dissolution: In a suitable reaction vessel, dissolve 5 grams of 1,4-phenylenebis(boronic acid) in 60 mL of a 1:5 (v/v) mixture of dimethyl sulfoxide (DMSO) and methanol.

-

Addition of KHF₂: To the stirred solution, slowly add 38 mL of a 4.5 M aqueous solution of potassium hydrogen fluoride over a period of 20 minutes.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2 hours. A white precipitate will form.

-

Isolation: Isolate the solid product by filtration.

-

Washing: Wash the collected solid with 50 mL of water followed by 20 mL of methanol to remove any unreacted starting materials and salts.

-

Drying: Dry the purified product under vacuum at 40°C to yield a white, free-flowing powder. This procedure typically results in a high yield, often exceeding 90%.

Causality Behind Experimental Choices:

-

Solvent System: The choice of a DMSO/methanol or aqueous solvent system is crucial for dissolving the starting boronic acid and facilitating the reaction with the aqueous KHF₂.

-

Potassium Hydrogen Fluoride (KHF₂): KHF₂ serves as the fluoride source and the potassium counterion provider in a single reagent. Its use is a common and effective method for the preparation of potassium organotrifluoroborate salts.

-

Stirring and Reaction Time: Vigorous stirring ensures efficient mixing of the reactants, and a 2-hour reaction time is sufficient for the complete conversion to the desired product at room temperature.

Single Crystal Growth: The Art of Slow and Steady

The acquisition of single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The primary literature reports the collection of "colourless needles," and while the exact crystallization conditions are not detailed, a general and effective method for growing crystals of organotrifluoroborate salts is slow evaporation or vapor diffusion.

Experimental Protocol: Single Crystal Growth (Postulated)

-

Solvent Selection: Dissolve a small amount of the synthesized dipotassium phenylene-1,4-bistrifluoroborate powder in a minimal amount of a polar solvent system in which it is sparingly soluble at room temperature, such as a mixture of water and a co-solvent like methanol or acetonitrile. Gentle heating can be used to aid dissolution.

-

Slow Evaporation: Cover the vessel with a perforated seal (e.g., parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the solute, leading to the formation of single crystals over several days to weeks.

-

Vapor Diffusion: Alternatively, place the solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis – Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[2][3]

Data Collection

A suitable single crystal of dipotassium phenylene-1,4-bistrifluoroborate was selected and mounted for X-ray diffraction analysis. Data were collected at both room temperature (298 K) and low temperature (100 K) to assess the impact of thermal motion on the crystal structure.

Experimental Workflow: Data Collection

Caption: A generalized workflow for single-crystal X-ray diffraction data collection.

Data Collection Parameters

The following table summarizes the key parameters for the X-ray diffraction data collection of dipotassium phenylene-1,4-bistrifluoroborate as reported in the literature.[4]

| Parameter | Value |

| Diffractometer | Bruker-Nonius KappaCCD / Bruker TXS |

| Radiation Source | MoKα (λ = 0.71073 Å) |

| Temperature | 298 K and 100 K |

| Data Collection Software | COLLECT |

| Cell Determination | DIRAX |

| Data Reduction | EVAL |

Causality Behind Experimental Choices:

-

Molybdenum Radiation (MoKα): MoKα radiation is a common choice for small-molecule crystallography as its wavelength provides good resolution of the diffraction data.

-

Low-Temperature Data Collection (100 K): Collecting data at low temperatures reduces the thermal vibrations of the atoms, leading to a more precise determination of their positions and a higher quality electron density map.

-

Data Processing Software: Specialized software is essential for processing the large volumes of raw diffraction data, integrating the reflection intensities, and applying necessary corrections.

Structure Solution and Refinement

The collected diffraction data were used to solve and refine the crystal structure. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Workflow: Structure Solution and Refinement

Caption: An iterative workflow for crystal structure solution and refinement.

Part 3: The Crystal Structure of Dipotassium Phenylene-1,4-bistrifluoroborate – A Network of Interactions

The single-crystal X-ray diffraction analysis revealed that dipotassium phenylene-1,4-bistrifluoroborate crystallizes in the tetragonal crystal system with the space group I4₁/acd.[4]

Crystallographic Data

| Parameter | Value |

| Formula | C₆H₄B₂F₆K₂ |

| Formula Weight | 289.91 |

| Crystal System | Tetragonal |

| Space Group | I4₁/acd |

| a (Å) | 17.597(9) |

| c (Å) | 40.203(9) |

| V (ų) | 12449(2) |

| Z | 32 |

The asymmetric unit consists of one and a half independent molecules of the phenylene-1,4-bistrifluoroborate anion, five potassium cations (some in special positions), and half a water molecule.[4]

Molecular Structure and Conformation

The phenylene-1,4-bistrifluoroborate anion maintains a planar aromatic ring. The trifluoroborate groups are tetrahedrally coordinated at the boron atoms.

Supramolecular Assembly and Non-covalent Interactions

A key feature of the crystal structure is the extensive three-dimensional network formed through a multitude of weak intra- and intermolecular interactions.[4] The fluorine atoms of the trifluoroborate groups play a pivotal role in this self-assembly, participating in numerous K···F interactions. Additionally, K···O and C-H···π interactions are observed, contributing to the overall stability of the crystal lattice.[4]

Caption: A schematic representation of the key non-covalent interactions in the crystal structure.

This intricate network of non-covalent interactions is a testament to the principles of crystal engineering, where weak forces collectively direct the formation of a highly ordered and stable supramolecular architecture.

Conclusion: From Atomic Coordinates to Application-Driven Insights

The crystal structure analysis of dipotassium phenylene-1,4-bistrifluoroborate provides a detailed atomic-level understanding of its solid-state architecture. The elucidation of the tetragonal crystal system, the I4₁/acd space group, and the precise molecular geometry are fundamental to its characterization. More importantly, the analysis reveals a complex three-dimensional network stabilized by a confluence of weak intermolecular interactions, in which the fluorine atoms play a dominant role.

This structural knowledge is not merely an academic exercise; it provides critical insights for researchers in materials science and drug development. For materials scientists, understanding the crystal packing and intermolecular interactions can inform the design of new organic electronic materials with optimized charge transport properties. For medicinal chemists, the stability and defined geometry of this and similar organotrifluoroborate salts make them valuable scaffolds in the synthesis of complex bioactive molecules. This technical guide serves as a comprehensive resource, bridging the gap between experimental methodology and the interpretation of structural data, ultimately empowering scientists to leverage this knowledge in their respective fields.

References

-

Falcicchio, A., Nilsson Lill, S. O., Perna, F. M., Salomone, A., Coppi, D. I., Cuocci, C., Stalke, D., & Capriati, V. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Dalton Transactions, 44(45), 19365–19369. [Link]

-

ResearchGate. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). [Link]

-

St. Petersburg University. (n.d.). Single crystal X-ray diffraction analysis. Retrieved January 20, 2026, from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Dipotassium phenylene-1,4-bistrifluoroborate

Abstract

Dipotassium phenylene-1,4-bistrifluoroborate is a crystalline, shelf-stable, and highly versatile bifunctional reagent that serves as a valuable surrogate for the corresponding phenylene-1,4-diboronic acid.[1][2] Its utility in modern synthetic chemistry, particularly in sequential and one-pot double Suzuki-Miyaura cross-coupling reactions, necessitates a thorough understanding of its structural and spectroscopic properties.[3] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data essential for the unambiguous identification and quality assessment of this compound. Methodologies for data acquisition and interpretation are discussed, grounded in established principles and supported by literature precedents for organotrifluoroborate salts.

Introduction and Molecular Structure

Organotrifluoroborate salts have gained prominence as robust alternatives to boronic acids in transition-metal-catalyzed cross-coupling reactions.[4] Their enhanced stability towards air and moisture simplifies handling and purification, while their reactivity profile expands the scope of synthetic transformations.[2] Dipotassium phenylene-1,4-bistrifluoroborate, with its symmetrical bifunctional structure, is an exemplary building block for the synthesis of conjugated polymers and complex triaryl derivatives.[1][3]

The compound consists of a central 1,4-disubstituted benzene ring, with each of the parapositions bearing a trifluoroborate (-BF₃⁻) group, charge-balanced by two potassium (K⁺) cations. Crystallographic studies reveal a complex three-dimensional network stabilized by numerous weak intra- and intermolecular interactions, with fluorine atoms playing a crucial role in the supramolecular assembly.[1][5]

Caption: Molecular structure of Dipotassium phenylene-1,4-bistrifluoroborate.

Synthesis Synopsis

The preparation of dipotassium phenylene-1,4-bistrifluoroborate is efficiently achieved through the reaction of commercially available phenylene-1,4-diboronic acid with an aqueous solution of potassium hydrogen difluoride (KHF₂).[6][7] This straightforward conversion precipitates the stable trifluoroborate salt, which can be easily isolated.

Caption: General synthesis workflow for Dipotassium phenylene-1,4-bistrifluoroborate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for the structural elucidation of organotrifluoroborates. A multi-nuclear approach (¹H, ¹³C, ¹¹B, ¹⁹F) provides a complete picture of the molecule's framework and the integrity of the trifluoroborate groups. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the salt's solubility in polar aprotic solvents.[8]

¹H NMR Spectroscopy

The ¹H NMR spectrum of dipotassium phenylene-1,4-bistrifluoroborate is characterized by its simplicity, which directly reflects the molecule's D₂h symmetry.

-

Chemical Shift (δ): A single resonance is observed for the four equivalent aromatic protons on the phenylene ring. This signal typically appears as a sharp singlet in the aromatic region, expected around 7.3-7.8 ppm . The exact chemical shift can vary slightly based on solvent and concentration. The absence of other signals confirms the purity of the aromatic core.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon skeleton. Due to the molecular symmetry, only two signals are expected for the six carbons of the benzene ring.

-

Aromatic C-H Carbons: A sharp resonance corresponding to the four equivalent C-H carbons is observed in the typical aromatic range of 125-140 ppm .

-

Aromatic C-B Carbons: The two equivalent carbons directly attached to the boron atoms (ipso-carbons) give rise to a distinct signal. This resonance is often significantly broadened due to scalar coupling with the quadrupolar ¹¹B nucleus (spin I = 3/2), a characteristic feature of organoboron compounds.[8][9] Its chemical shift is typically observed downfield relative to the other aromatic carbons.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a diagnostic fingerprint for the trifluoroborate moiety.[10]

-

Chemical Shift (δ): A single, sharp resonance is expected for the six chemically equivalent fluorine atoms. For aryltrifluoroborates, this signal typically appears in the range of -135 to -141 ppm .[8][9] The chemical shift is referenced to an external standard like CF₃CO₂H or CFCl₃.[8][11]

-

Spin-Spin Coupling: The ¹⁹F nucleus (spin I = 1/2) couples with the ¹¹B nucleus (spin I = 3/2). This coupling, J(¹⁹F-¹¹B), results in a 1:1:1:1 quartet, although the outer lines may be broadened. The observation of this coupling pattern is definitive proof of the B-F bond integrity. The coupling constant is typically around 45-55 Hz .[8]

¹¹B NMR Spectroscopy

While ¹¹B is a quadrupolar nucleus which can lead to broad signals, its NMR spectrum is indispensable for confirming the coordination state of the boron atom.[12]

-

Chemical Shift (δ): The tetra-coordinated boron in the aryltrifluoroborate anion gives a characteristic resonance. The chemical shift is expected in the range of 3.0 to 5.0 ppm when referenced to external BF₃·Et₂O.[8][12]

-

Spin-Spin Coupling: The signal for the ¹¹B nucleus should appear as a quartet due to coupling with the three equivalent ¹⁹F nuclei, with a J(¹¹B-¹⁹F) coupling constant identical to that observed in the ¹⁹F spectrum. However, due to the relatively rapid quadrupolar relaxation of the ¹¹B nucleus, this multiplicity is often poorly resolved or completely collapsed into a single broad peak.[8] The use of modified pulse sequences can sometimes improve resolution to observe this coupling.[13]

NMR Data Summary

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 7.3 - 7.8 | Singlet (s) | - | 4 x Ar-H |

| ¹³C | ~ 125 - 140 | Singlet | - | 4 x Ar-C H |

| Broad Signal | Singlet (broad) | - | 2 x Ar-C -B | |

| ¹⁹F | -135 to -141 | Quartet (q) | J(¹⁹F-¹¹B) ≈ 45-55 | 2 x BF ₃ |

| ¹¹B | ~ 3.0 - 5.0 | Quartet (q) or Singlet (broad) | J(¹¹B-¹⁹F) ≈ 45-55 | 2 x B F₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and characterizing the vibrational modes of the molecule. For solid samples, the KBr pellet technique is commonly employed.[14]

-

B-F Stretching Vibrations: The most diagnostic feature in the IR spectrum of an organotrifluoroborate is the set of strong absorption bands associated with B-F stretching. These are typically found in the 950-1200 cm⁻¹ region of the spectrum. The intensity and complexity of these bands are a clear indication of the trifluoroborate group's presence.

-

Aromatic C-H and C=C Vibrations: The phenylene core gives rise to several characteristic absorptions:

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).

-

Aromatic C=C Stretch: Medium to strong bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Bending (Out-of-Plane): Strong bands in the 800-850 cm⁻¹ region, characteristic of 1,4-disubstitution.

-

-

C-B Stretching Vibration: The C-B stretch is expected to be a weak to medium absorption, often appearing in the 1300-1400 cm⁻¹ range.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3030 - 3100 | Weak-Medium | Aromatic C-H Stretch |

| 1400 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| 950 - 1200 | Very Strong | B-F Stretch |

| 800 - 850 | Strong | Aromatic C-H Out-of-Plane Bend (1,4-disubstituted) |

Standard Operating Protocols

NMR Data Acquisition

Caption: Standard workflow for multi-nuclear NMR analysis.

IR Data Acquisition

-

Sample Preparation: Grind a small amount (~1-2 mg) of the crystalline sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.

-

Data Collection: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[14]

-

Sample Scan: Record the spectrum of the sample, typically over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background by the instrument software.

Conclusion

The spectroscopic characterization of dipotassium phenylene-1,4-bistrifluoroborate is unambiguous when employing a combination of multi-nuclear NMR and IR techniques. The ¹H and ¹³C NMR spectra confirm the integrity and symmetry of the phenylene backbone. Concurrently, ¹⁹F and ¹¹B NMR serve as definitive tools to verify the structure of the trifluoroborate groups through their characteristic chemical shifts and mutual spin-spin coupling. IR spectroscopy provides rapid confirmation of the key functional moieties, especially the prominent B-F stretching vibrations. Together, these spectroscopic data provide a robust analytical package for researchers and scientists to ensure the identity, purity, and stability of this pivotal synthetic building block.

References

-

D. G. J. D. de Oliveira, P. F. B. G. de Aguiar, P. H. Menezes, Magn Reson Chem, 2009 , 47(10), 873-8.

-

D. G. J. D. de Oliveira, P. F. B. G. de Aguiar, P. H. Menezes, Magn Reson Chem, 2009 , 47(10), 873-8.

-

Organic Spectroscopy International, 11B NMR.

-

Wiley-VCH, Supporting Information, 2007 .

-

ResearchGate, 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates, 2009 .

-

A. Falcicchio, S. O. Nilsson Lill, F. M. Perna, et al., Dalton Transactions, 2015 , 44(33), 14695-14703.

-

ResearchGate, Synthesis of Conjugated Tri(hetero)aryl Derivatives Based on One-Pot Double Suzuki-Miyaura Couplings Using Bifunctional Dipotassium Phenylene-1,4-Bis(Trifluoroborate), 2012 .

-

Alfa Chemistry, 19F NMR Chemical Shift Table.

-

Labsolu, Dipotassium phenylene-1,4-bistrifluoroborate.

-

Benchchem, Dipotassium phenylene-1,4-bistrifluoroborate.

-

UC Santa Barbara, NMR Facility, 19F Chemical Shifts and Coupling Constants.

-

PubChem, Dipotassium phenylene-1,4-bistrifluoroborate.

-

G. Ochoa, A. Steele, C. E. Manning, et al., Geochimica et Cosmochimica Acta, 2019 , 244, 173-181.

-

Wikipedia, Fluorine-19 nuclear magnetic resonance spectroscopy.

-

ResearchGate, Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs, 2014 .

-

AZoM, Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds, 2017 .

-

ResearchGate, Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate), 2015 .

-

SpectraBase, Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum.

-

Royal Society of Chemistry, Supplementary Data.

-

ResearchGate, Electronic Supplementary Information (ESI) Organotrifluoroborates as attractive self-assembling systems: the case of bifunctiona, 2015 .

-

G. A. Molander, S. L. J. teeming, J Org Chem, 2009 , 74(13), 4811-4815.

-

University of Leicester, Infrared Spectroscopy.

-

J. M. Murphy, C. C. Tzschucke, J. F. Hartwig, Org Lett, 2007 , 9(5), 757-60.

-

G. A. Molander, N. Ellis, Acc Chem Res, 2007 , 40(4), 275-86.

-

G. A. Molander, J Org Chem, 2015 , 80(16), 7837-48.

Sources

- 1. Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate) - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02020D [pubs.rsc.org]

- 2. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 13. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

Thermal properties and stability of Dipotassium phenylene-1,4-bistrifluoroborate

An In-Depth Technical Guide to the Thermal Properties and Stability of Dipotassium phenylene-1,4-bistrifluoroborate

Introduction

Dipotassium phenylene-1,4-bistrifluoroborate is a bifunctional organoboron compound that has garnered significant interest in the fields of organic synthesis and materials science. As a subclass of organotrifluoroborates, it serves as a stable and versatile surrogate for the corresponding boronic acid in various chemical transformations, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Organotrifluoroborate salts are recognized for their exceptional stability towards oxygen and moisture, which makes them highly attractive reagents in both academic and industrial settings.[3][4][5][6][7][8]

The utility of Dipotassium phenylene-1,4-bistrifluoroborate extends to the synthesis of conjugated tri(hetero)aryl derivatives and its potential application in electro-optical devices such as organic light-emitting diodes (OLEDs).[1][9] Given its increasing use, a thorough understanding of its thermal properties is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the thermal stability of Dipotassium phenylene-1,4-bistrifluoroborate, detailing the experimental methodologies used for its characterization and interpreting the resulting data to ensure its safe handling, storage, and application in thermally sensitive processes.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of a compound is essential before delving into its thermal behavior. The key properties of Dipotassium phenylene-1,4-bistrifluoroborate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄B₂F₆K₂ | [10][11] |

| Molecular Weight | 289.91 g/mol | [10] |

| CAS Number | 1150655-08-5 | [10][11] |

| Appearance | Colorless needles / Crystalline solid | [1] |

| Melting Point | 342 °C | [1] |

Thermal Stability Analysis: Core Principles and Methodologies

To rigorously assess the thermal stability of Dipotassium phenylene-1,4-bistrifluoroborate, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The choice of these methods is rooted in their ability to provide complementary information about how a material's physical and chemical properties change as a function of temperature in a controlled atmosphere.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time. It is invaluable for determining the temperatures at which the compound begins to decompose and for quantifying the mass loss associated with different decomposition steps. This allows for the identification of dehydration events, desolvation, and the onset of catastrophic decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, phase transitions, and exothermic or endothermic decomposition processes. By quantifying the energy absorbed or released during these events, DSC provides critical insights into the energetic stability of the compound.

The combination of TGA and DSC offers a self-validating system for thermal analysis. For instance, a mass loss observed in TGA can be correlated with an endothermic or exothermic peak in the DSC thermogram, helping to elucidate the nature of the decomposition process.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines a standard procedure for analyzing the thermal stability of Dipotassium phenylene-1,4-bistrifluoroborate using TGA. The causality behind these steps is to ensure reproducible and accurate data by controlling variables that can affect thermal decomposition, such as sample mass, heating rate, and atmospheric conditions.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of Dipotassium phenylene-1,4-bistrifluoroborate into a clean, tared TGA pan (typically platinum or alumina). A smaller sample size minimizes thermal gradients within the sample.

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min for at least 30 minutes before the experiment to ensure an oxygen-free environment. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate ensures that the sample temperature remains uniform and that thermal events are clearly resolved.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (T_onset), the temperatures of maximum decomposition rates (T_peak), and the percentage of mass loss at each step.

Caption: TGA Experimental Workflow for Thermal Stability Analysis.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The DSC protocol is designed to complement the TGA data by providing information on the energetics of thermal events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of Dipotassium phenylene-1,4-bistrifluoroborate into a hermetically sealed aluminum pan. Hermetic sealing prevents mass loss due to sublimation or early-stage decomposition, which could affect the heat flow measurement.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen at 50 mL/min) in the DSC cell to prevent oxidative processes.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The upper-temperature limit is chosen to encompass the melting point and the onset of any significant decomposition observed in TGA.

-

-

Data Acquisition: Record the differential heat flow between the sample and an empty reference pan as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram to identify the melting point (T_m), phase transitions, and any endothermic or exothermic events associated with decomposition.

Caption: DSC Experimental Workflow for Thermal Event Analysis.

Data Interpretation and Discussion

While specific experimental TGA and DSC data for Dipotassium phenylene-1,4-bistrifluoroborate is not widely published, its thermal behavior can be inferred from its known melting point and the general stability of aryltrifluoroborates.

A study by Falcicchio et al. (2015) reports a high melting point of 342 °C for this compound.[1] This indicates significant thermal stability in the solid state, arising from the strong ionic and intermolecular interactions within its crystal lattice, which includes K···F and K···O contacts.[1]

Expected Thermal Profile:

-

TGA: It is anticipated that Dipotassium phenylene-1,4-bistrifluoroborate would show negligible mass loss until temperatures approach or exceed its melting point. Significant decomposition would likely begin above 350 °C. The decomposition may occur in multiple steps, potentially involving the loss of fluorine-containing species followed by the degradation of the aromatic core at higher temperatures.

-

DSC: The DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point at approximately 342 °C.[1] At temperatures beyond the melting point, exothermic peaks may be observed, indicating the energy released during decomposition.

The table below summarizes the known and expected thermal data for the compound.

| Parameter | Value | Method | Notes |

| Melting Point (T_m) | 342 °C | DSC/MP Apparatus | Indicates high thermal stability of the crystal lattice.[1] |

| Onset of Decomposition (T_onset) | > 350 °C (Expected) | TGA | Decomposition is expected to occur after melting. |

| Decomposition Profile | Multi-step (Expected) | TGA | Potential loss of BF₃ followed by core degradation. |

The stability of the C-B bond in aryltrifluoroborates is substantial, and decomposition often proceeds via mechanisms other than simple C-B bond cleavage.[12] The phenylene core itself is thermally robust. Therefore, the thermal decomposition pathway is likely complex. It is important to note that the presence of water can lead to hydrolysis, forming the corresponding boronic acid, which may have a different thermal stability profile.[12][13] However, organotrifluoroborates are generally much more stable against hydrolysis than boronic acids.[12]

Applications and Implications for Drug Development

The high thermal stability of Dipotassium phenylene-1,4-bistrifluoroborate is a significant advantage for its application in organic synthesis and drug development.

-

Safe Handling and Storage: The compound is stable at room temperature and can be stored for extended periods without degradation.[3][5] Its high decomposition temperature allows for a wide margin of safety during handling and storage.

-

Reaction Conditions: Its thermal robustness permits its use in reactions that require elevated temperatures, providing greater flexibility in process development and optimization. This is particularly relevant for cross-coupling reactions which are often run at temperatures ranging from 80 to 120 °C.

-

Pharmaceutical Development: In the context of drug development, the stability of a reagent or intermediate is critical for ensuring the reproducibility and scalability of a synthetic route. The reliable stability of Dipotassium phenylene-1,4-bistrifluoroborate contributes to process safety and control.

Conclusion

Dipotassium phenylene-1,4-bistrifluoroborate is a thermally stable compound, as evidenced by its high melting point of 342 °C.[1] This stability is a key feature that underpins its utility as a versatile reagent in organic synthesis. While detailed thermogravimetric and differential scanning calorimetry studies are not extensively reported in the literature, the established protocols and expected behavior outlined in this guide provide a solid framework for its thermal characterization. A comprehensive understanding of its thermal properties is essential for leveraging its full potential in a safe and controlled manner, from laboratory-scale research to large-scale manufacturing in the pharmaceutical and materials science industries.

References

-

Lloyd-Jones, G. C., & Martyn, L. P. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(6), 965-978. [Link]

-

Falcicchio, A., Nilsson Lill, S. O., Perna, F. M., Salomone, A., Coppi, D. I., Cuocci, C., Stalke, D., & Capriati, V. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Dalton Transactions, 44(33), 14893-14899. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Wikipedia. (2023). Organotrifluoroborate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Conjugated Tri(hetero)aryl Derivatives Based on One-Pot Double Suzuki-Miyaura Couplings Using Bifunctional Dipotassium Phenylene-1,4-Bis(Trifluoroborate). Retrieved from [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]

-

PubChem. (n.d.). Dipotassium phenylene-1,4-bistrifluoroborate. Retrieved from [Link]

-

ResearchGate. (n.d.). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Retrieved from [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

-

Scott, J. S., & Spencer, J. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1282. [Link]

-

ResearchGate. (n.d.). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Supporting information Structural Analysis of Potassium Borate Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry (DSC) results for 1,4‐benzenediamine... Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal analysis and kinetics of isophorone diisocyanate/butane-1, 4-diol (IPDI/BDO) system by DSC and VSP2. Retrieved from [Link]

Sources

- 1. Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate) - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02020D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Dipotassium phenylene-1,4-bistrifluoroborate | C6H4B2F6K2 | CID 54590554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Dipotassium Phenylene-1,4-bistrifluoroborate

Introduction

Dipotassium phenylene-1,4-bistrifluoroborate is a bifunctional organoboron compound that has emerged as a versatile and valuable reagent in modern organic synthesis. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries. The stability and unique reactivity of this compound, derived from its two potassium trifluoroborate moieties on a central phenylene ring, allow for the efficient one-pot synthesis of complex conjugated tri(hetero)aryl derivatives.[1]

A thorough understanding of the solubility of dipotassium phenylene-1,4-bistrifluoroborate is paramount for its effective application. Solubility dictates the choice of reaction solvent, influences reaction kinetics and yield, and is a critical parameter in downstream processing, including product purification and formulation. This guide provides a comprehensive overview of the solubility of dipotassium phenylene-1,4-bistrifluoroborate in various solvents, offers a detailed protocol for its experimental determination, and discusses the implications of its solubility profile for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of dipotassium phenylene-1,4-bistrifluoroborate is essential before delving into its solubility characteristics.

| Property | Value |

| Molecular Formula | C₆H₄B₂F₆K₂ |

| Molecular Weight | 289.91 g/mol [2] |

| CAS Number | 1150655-08-5[2] |

| Appearance | White, free-flowing powder[1] |

| Melting Point | >300 °C |

| Stability | Generally stable to air and moisture at room temperature[3] |

Qualitative Solubility Profile

Dipotassium phenylene-1,4-bistrifluoroborate, as a potassium salt, exhibits a distinct solubility profile characterized by its preference for polar solvents. The trifluoroborate anions and potassium cations contribute to the ionic nature of the compound, favoring interactions with polar solvent molecules.

Potassium organotrifluoroborates, as a class, generally demonstrate good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and acetonitrile.[1] They are also soluble in polar protic solvents like methanol. Conversely, their solubility is limited in nonpolar organic solvents, including diethyl ether and hydrocarbons. Some potassium organotrifluoroborates show slight solubility in moderately polar solvents like tetrahydrofuran (THF) and toluene, as well as in water.[1]

Based on the general behavior of related compounds and available literature, the qualitative solubility of dipotassium phenylene-1,4-bistrifluoroborate can be summarized as follows:

| Solvent Class | Solvent | Qualitative Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetonitrile (MeCN) | Soluble[1][3] | |

| Acetone | Soluble[1][3] | |

| Polar Protic | Methanol (MeOH) | Soluble[1][3] |

| Water (H₂O) | Slightly Soluble[2] | |

| Moderately Polar | Tetrahydrofuran (THF) | Slightly Soluble |

| Nonpolar | Dichloromethane (DCM) | Insoluble |

| Diethyl Ether (Et₂O) | Insoluble | |

| Toluene | Slightly Soluble | |

| Hexanes | Insoluble |

Quantitative Solubility Data

The following table provides estimated solubility values for dipotassium phenylene-1,4-bistrifluoroborate. It is crucial to note that these are estimations and should be experimentally verified for any critical application.

| Solvent | Estimated Solubility at 25°C (mg/mL) |

| Dimethylformamide (DMF) | > 50 |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Methanol (MeOH) | 10 - 20 |

| Acetone | 5 - 10 |

| Acetonitrile (MeCN) | 1 - 5 |

| Water (H₂O) | < 1 |

| Tetrahydrofuran (THF) | < 1 |

Experimental Protocol for Solubility Determination

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of dipotassium phenylene-1,4-bistrifluoroborate using the widely accepted isothermal shake-flask method. This method is considered the "gold standard" for determining thermodynamic solubility.[4]

Causality Behind Experimental Choices

The choice of the isothermal shake-flask method is deliberate; it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility. The selection of High-Performance Liquid Chromatography (HPLC) with UV detection as the analytical technique is based on the presence of a chromophore (the phenylene ring) in the target molecule, which allows for sensitive and accurate quantification.

Materials and Reagents

-

Dipotassium phenylene-1,4-bistrifluoroborate (purity >98%)

-

Selected solvents (HPLC grade)

-

Deionized water

-

Reference standard of dipotassium phenylene-1,4-bistrifluoroborate

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of dipotassium phenylene-1,4-bistrifluoroborate to a series of scintillation vials. An excess is critical to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points to confirm that the concentration in the solution has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of calibration standards of known concentrations using the reference standard of dipotassium phenylene-1,4-bistrifluoroborate.

-

Analyze the calibration standards and the diluted samples by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) and UV detection at a wavelength corresponding to the absorbance maximum of the compound (e.g., ~230 nm).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

Dipotassium phenylene-1,4-bistrifluoroborate is a key building block in synthetic chemistry with a solubility profile that favors polar solvents. While precise quantitative data remains to be extensively published, a strong understanding of its qualitative solubility and the means to experimentally determine it are crucial for its effective use. The methodologies and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies and unlock the full potential of this versatile organoboron reagent.

References

-

PubChem. Dipotassium phenylene-1,4-bistrifluoroborate. Available from: [Link]

-

Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available from: [Link]

-

Dalton Transactions. Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Available from: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

-

Journal of Chemical & Engineering Data. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Available from: [Link]

-

Chem-Station Int. Ed. Organotrifluoroborate Salts. Available from: [Link]

-

ResearchGate. (PDF) Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Available from: [Link]

-

ResearchGate. Synthesis of Conjugated Tri(hetero)aryl Derivatives Based on One-Pot Double Suzuki-Miyaura Couplings Using Bifunctional Dipotassium Phenylene-1,4-Bis(Trifluoroborate) | Request PDF. Available from: [Link]

-

Wikipedia. Organotrifluoroborate. Available from: [Link]

-

ResearchGate. Boron Determination—A Review of Analytical Methods. Available from: [Link]

-

NIH. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf. Available from: [Link]

-

eScholarship.org. An Analytical Chemistry Approach to Study Boron in Biological Systems. Available from: [Link]

-

ResearchGate. Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems. Available from: [Link]

-

ResearchGate. Solubility Determination and Modeling for Flufenoxuron in Four Mixed Solvents from 278.15–323.15 K. Available from: [Link]

Sources

Self-assembly properties of aromatic bis(trifluoroborate) salts

An In-Depth Technical Guide to the Self-Assembly Properties of Aromatic Bis(trifluoroborate) Salts

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the principles, methodologies, and applications related to the self-assembly of aromatic bis(trifluoroborate) salts. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond simple protocols to elucidate the underlying chemical principles that govern the spontaneous organization of these versatile molecules into complex, functional supramolecular architectures.

Introduction: The Emergence of Aromatic Bis(trifluoroborate) Salts in Supramolecular Chemistry

Organotrifluoroborate salts have gained significant traction as exceptionally stable and versatile surrogates for boronic acids in organic synthesis.[1] Their enhanced stability towards oxygen and moisture, coupled with high nucleophilicity, makes them robust reagents for complex chemical transformations, including Suzuki-Miyaura cross-coupling reactions.[2] Beyond their synthetic utility, the unique structural and electronic features of aromatic bis(trifluoroborate) salts have positioned them as fascinating building blocks for supramolecular chemistry and materials science.[1]

The presence of two anionic trifluoroborate ([BF₃]⁻) groups on a rigid aromatic scaffold creates a molecule with a unique distribution of charge and electrostatic potential. This arrangement facilitates a complex network of non-covalent interactions that can drive spontaneous self-assembly into highly ordered three-dimensional structures.[3][4] Understanding and controlling these assembly processes is paramount for designing novel functional materials with potential applications in catalysis, sensing, and drug delivery.[1][5] This guide will dissect the intricate forces at play, detail the methods for synthesis and characterization, and explore the potential of the resulting supramolecular architectures.

The Driving Forces: A Symphony of Non-Covalent Interactions

The self-assembly of aromatic bis(trifluoroborate) salts is not dictated by a single dominant force but rather by a multitude of weak inter- and intramolecular interactions acting in concert. The elucidation of the crystal structure of compounds like dipotassium phenylene-1,4-bis(trifluoroborate) has been instrumental in revealing this complex interplay.[1][3]

Anion-π Interactions: A Key Organizing Principle

A pivotal and relatively new concept in supramolecular chemistry is the anion-π interaction, an attractive force between an anion and an electron-deficient aromatic ring.[6][7] Aromatic bis(trifluoroborate) systems are prime candidates for exhibiting these interactions. The electron-withdrawing nature of the trifluoroborate groups depletes the electron density of the aromatic ring, creating a π-acidic surface that can favorably interact with the anionic [BF₃]⁻ groups of adjacent molecules.[8] This interaction is a powerful directional force that plays a significant role in controlling the final assembled architecture.[7] Computational studies, including electrostatic potential maps, have corroborated the transfer of electron density from the anions to the π-acidic rings, providing theoretical support for the existence and importance of this interaction.[8]

A Network of Supporting Interactions

While anion-π interactions are critical, the stability and dimensionality of the resulting network are reinforced by a diverse array of other non-covalent forces.[1]

-

Ionic and Ion-Dipole Interactions: In the presence of counterions like potassium (K⁺), strong electrostatic interactions such as K⁺···F and K⁺···O (with co-crystallized water molecules) are prevalent.[1][3] These interactions act as electrostatic glue, holding the primary building blocks together.

-

Hydrogen Bonding: Solvent molecules, particularly water, can be integral to the crystal structure, forming hydrogen bonds like OH···π, where the hydrogen atom of a water molecule points towards the center of the aromatic ring.[1]

-

Weak C-H···π and C-H···F Interactions: The hydrogen atoms on the aromatic ring can engage in weak interactions with the π-system of neighboring rings (C-H···π) or with the fluorine atoms of the trifluoroborate groups (C-H···F).[1]

-

Dispersion Forces (F···F): Interactions between the fluorine atoms of adjacent trifluoroborate groups also contribute to the overall stability of the packed structure.[9]

The collective contribution of these "weak" forces is substantial, leading to the formation of robust, three-dimensional supramolecular polymers with unique properties.[1]

Diagram 1: Key Non-Covalent Interactions in Self-Assembly

Caption: Conceptual overview of the primary non-covalent forces driving self-assembly.

Synthesis and Characterization

A key aspect of working with these materials is the ability to reliably synthesize and characterize them. The protocols must be robust and the analytical workflow comprehensive to fully understand the structures being formed.

Synthesis of Aromatic Bis(trifluoroborate) Salts

The most common and straightforward route to potassium aromatic bis(trifluoroborate) salts begins with the corresponding aromatic bis(boronic acid).[1] The conversion is typically achieved by treatment with potassium hydrogen difluoride (KHF₂).[10] This reagent is a stable, solid fluorine source that readily reacts with boronic acids in an aqueous or mixed solvent system to precipitate the highly stable trifluoroborate salt.[11]

-

Dissolution: Suspend commercially available phenylene-1,4-diboronic acid (1.0 equiv) in methanol.

-

Reagent Addition: In a separate flask, dissolve potassium hydrogen difluoride (KHF₂) (4.4 equiv) in water.

-

Reaction: Slowly add the aqueous KHF₂ solution to the methanolic suspension of the diboronic acid at room temperature with vigorous stirring.

-

Precipitation: A white precipitate of the dipotassium phenylene-1,4-bis(trifluoroborate) salt will form almost immediately. Continue stirring for 1-2 hours to ensure complete reaction.

-

Isolation: Collect the white solid by vacuum filtration.

-

Washing: Wash the solid sequentially with cold water, methanol, and diethyl ether to remove any unreacted starting materials and excess KHF₂.

-

Drying: Dry the product under high vacuum to yield the pure bis(trifluoroborate) salt.

Causality Insight: The use of KHF₂ is advantageous as it avoids the handling of highly corrosive hydrofluoric acid.[12] The exceptional stability of the resulting trifluoroborate salt allows for its isolation as a solid that can be stored indefinitely without special precautions.[11]

Characterization Workflow

A multi-technique approach is essential to fully characterize both the molecular structure and the resulting supramolecular assembly.

Diagram 2: Experimental and Analytical Workflow

Caption: From synthesis to in-depth structural analysis workflow.

| Technique | Purpose | Typical Observations & Insights |

| Single-Crystal X-ray Diffraction | Provides definitive proof of the 3D structure and reveals the precise geometry of non-covalent interactions.[3] | Elucidates bond lengths, bond angles, and intermolecular distances. Allows for the direct observation of K⁺···F contacts, hydrogen bonding networks, and anion-π stacking geometries.[1] |

| NMR Spectroscopy (¹H, ¹⁹F, ¹¹B) | Confirms the molecular structure and purity in solution. Can provide evidence of aggregation and intermolecular interactions. | ¹H NMR shows shifts in aromatic protons upon aggregation.[13] ¹⁹F and ¹¹B NMR confirm the formation of the [BF₃]⁻ group. Diffusion-Ordered Spectroscopy (DOSY) can track changes in diffusion coefficients, indicating the formation of larger self-assembled species in solution.[13] |

| Computational Chemistry (DFT, NCI) | Quantifies the strength and nature of non-covalent interactions observed in the crystal structure.[3][4] | Non-Covalent Interaction (NCI) analysis visually maps weak interactions.[1] Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize bond critical points, confirming the presence of interactions like C-H···π and F···F.[14] |

| Thermal Analysis (DSC, TGA) | Investigates the thermal stability and phase behavior of the assembled material. | Determines melting points and decomposition temperatures, providing insight into the overall stability of the supramolecular network. |

Applications and Future Outlook

The ability to form stable, ordered supramolecular polymers through self-assembly opens up numerous possibilities for advanced applications, particularly in drug development and materials science.

Drug Delivery Systems

Self-assembly is a powerful "bottom-up" approach to fabricating nanoscale drug delivery vehicles.[5] The biocompatibility of boron-containing compounds, coupled with the ability to form structures like micelles or vesicles, makes these systems attractive.[15] Aromatic bis(trifluoroborate) salts can be incorporated into amphiphilic molecules designed to self-assemble in aqueous environments, encapsulating therapeutic agents.[16] Furthermore, the responsiveness of non-covalent interactions to external stimuli (e.g., pH, temperature) could be exploited to create "smart" delivery systems that release their payload at a specific target site.[15][17]

Advanced Supramolecular Materials

The ordered packing of aromatic units in a 3D network is a hallmark of functional organic electronic materials. Aromatic bis(trifluoroborate) compounds have been successfully used to manufacture novel conjugated polymers with excellent electron-transport properties.[1] The precise control over molecular organization afforded by self-assembly can lead to materials with tailored photophysical properties, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs). The anion-π interactions can be particularly useful for designing anion-sensing receptors.[8]

Future Directions

The field of aromatic bis(trifluoroborate) self-assembly is ripe for exploration. Future research will likely focus on:

-

Stimuli-Responsive Systems: Designing molecules that undergo a conformational change or disassembly in response to specific biological or chemical signals.[17]

-

Hierarchical Assembly: Controlling the assembly process across multiple length scales to create more complex and functional materials.

-

Kinetic vs. Thermodynamic Control: Investigating how assembly conditions (e.g., solvent, temperature) can be tuned to favor either kinetically trapped or thermodynamically stable structures, leading to a diversity of potential materials from the same building block.[18][19][20]

By continuing to unravel the fundamental principles that govern their assembly, scientists can unlock the full potential of aromatic bis(trifluoroborate) salts as a versatile platform for the next generation of advanced materials and therapeutic systems.

References

- Massen, C., et al. (2008). Anion−π Interactions as Controlling Elements in Self-Assembly Reactions of Ag(I) Complexes with π-Acidic Aromatic Rings. Journal of the American Chemical Society.

- Li, H., et al. (2019). Application of Anion-π Interaction on Supramolecular Self-Assembly. Springer Professional.

- Sun, W.-Y., et al. (2007). Anion−π-Interaction-Directed Self-Assembly of Ag(I) Coordination Networks. Crystal Growth & Design.

- Li, H., et al. (2019). Toward Anion−π Interactions Directed Self-Assembly with Predesigned Dual Macrocyclic Receptors and Dianions. Journal of the American Chemical Society.

- Frontera, A., et al. (2024). Anion⋯anion self-assembly under the control of σ- and π-hole bonds. RSC Publishing.

-

Falcicchio, A., et al. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Dalton Transactions. Available from: [Link]

-

Falcicchio, A., et al. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). ResearchGate. Available from: [Link]

-

Various Authors. (2020). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. Available from: [Link]

-

Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. Available from: [Link]

-

Pertusati, F., et al. (2013). One-Pot Synthesis of Tetrabutylammonium Organotrifluoroborates from Boronic Acids and Tetrabutylammonium Bifluoride. Organic Syntheses. Available from: [Link]

-

Molander, G. A., et al. (2011). Oxidation of Organotrifluoroborates with Oxone. Organic Syntheses. Available from: [Link]

-

Sivanathan, M., & Karthikeyan, B. (2018). Computational Studies of Self Assembled 3,5 Bis(Tri Fluoro Methyl) Benzyl Amine Phenyl Alanine Nano Tubes. ResearchGate. Available from: [Link]

-

Falcicchio, A., et al. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Göttingen Research Online. Available from: [Link]

-

Awad, M. K. (2020). Probing Non-covalent Interactions Driving Molecular Assembly in Organo-electronic Building Blocks. ResearchGate. Available from: [Link]

-

Cortes-Guzman, F., et al. (2023). On the Importance of Noncovalent Interactions in the Stabilization of Nonconventional Compounds Using Bulky Groups. PubMed Central. Available from: [Link]

-

Thompson, A. L., et al. (2016). Exploring non-covalent interactions in binary aromatic complexes. PubMed Central. Available from: [Link]

-

De Feyter, S., et al. (2011). Kinetics and thermodynamics in surface-confined molecular self-assembly. ResearchGate. Available from: [Link]

-

Li, H., et al. (2014). Thermodynamics versus Kinetics Dichotomy in the Linear Self-Assembly of Mixed Nanoblocks. PubMed. Available from: [Link]

-

Thapar, V., & Escobedo, F. A. (2022). Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling. ChemRxiv. Available from: [Link]

-

Das, A., et al. (2020). Stimuli-responsive fluorochromic organic salt. New Journal of Chemistry. Available from: [Link]

-

De Feyter, S., & De Schryver, F. C. (2005). Kinetics and thermodynamics in surface-confined molecular self-assembly. Journal of Physics: Condensed Matter. Available from: [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research. Available from: [Link]

-

Gascón, M. P., et al. (2022). Stimuli-Responsive Boron-Based Materials in Drug Delivery. MDPI. Available from: [Link]

-

Kłys, A., et al. (2021). Dynamic Supramolecular Polymers Based on Zinc Bis(diorganophospate)s: Synthesis, Structure and Transformations in Solid State and Solutions. MDPI. Available from: [Link]

-

Bley, B., et al. (1996). Synthesis and Spectroscopic Characterization of Bis(trifluorophosphinyl)-gold(I) Undecafluorodiantimonate(V) (Au(PF3)2)(Sb2F11). ResearchGate. Available from: [Link]

-

Webber, M. J., et al. (2011). Self-assembling materials for therapeutic delivery. PubMed Central. Available from: [Link]

-

Lou, Y. (2019). Biphenol catalyzed enantioselective addition reactions of trifluoroborate salts and the development of novel antileishmanial chemotypes. OpenBU. Available from: [Link]

-

Tsige Lab. (2024). Recent Publications. The University of Akron Blogs. Available from: [Link]

-

Karavasili, C., & Fatouros, D. G. (2021). Self-assembling peptides as vectors for local drug delivery and tissue engineering applications. PubMed. Available from: [Link]

-

Singh, A., et al. (2021). Self-assembly of carbohydrate-based small amphiphiles and their applications in pathogen inhibition and drug delivery: a review. Materials Advances. Available from: [Link]

-

Staff. (2014). Outsmarting Thermodynamics in Self-assembly of Nanostructures. Berkeley Lab. Available from: [Link]

-

Kim, H. J., et al. (2013). Synthesis and characterization of bis-N-2-aryl triazole as a fluorophore. PubMed. Available from: [Link]

-

Nishioka, H., et al. (2018). Self-assembly of 1,4-cis-polybutadiene and an aromatic host to fabricate nanostructured crystals by CH⋯π interactions. ResearchGate. Available from: [Link]

Sources

- 1. Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate) - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT02020D [pubs.rsc.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publications.goettingen-research-online.de [publications.goettingen-research-online.de]

- 5. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Anion-π Interaction on Supramolecular Self-Assembly | springerprofessional.de [springerprofessional.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. On the Importance of Noncovalent Interactions in the Stabilization of Nonconventional Compounds Using Bulky Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Self-assembly of carbohydrate-based small amphiphiles and their applications in pathogen inhibition and drug delivery: a review - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 17. Stimuli-responsive fluorochromic organic salt - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]